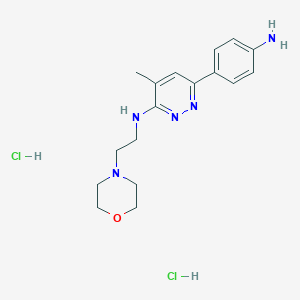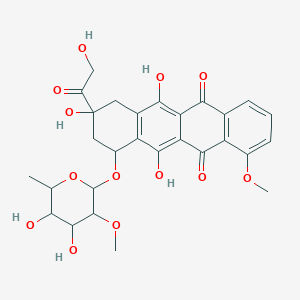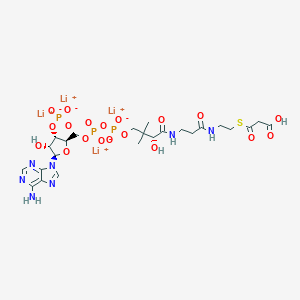
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, also known as CPG2, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, diagnostics, and therapeutics.
科学的研究の応用
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been extensively studied for its potential applications in various research fields, including drug delivery, diagnostics, and therapeutics. In drug delivery, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a carrier for delivering drugs to specific target sites due to its ability to penetrate cell membranes. In diagnostics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a molecular probe for detecting specific biomolecules or cells in biological samples. In therapeutics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have anticancer and antimicrobial properties.
作用機序
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly exerts its biological effects by binding to specific cell surface receptors and entering the cells through endocytosis. Once inside the cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can interact with various intracellular targets, including enzymes and transcription factors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and immunomodulatory activities. In cancer cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes involved in cell proliferation and survival. In microbial cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi. In the immune system, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to modulate the activity of various immune cells, including T cells and natural killer cells.
実験室実験の利点と制限
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly also has some limitations, including its high cost, low yield, and potential toxicity.
将来の方向性
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several potential future directions for research, including the development of new drug delivery systems, the discovery of new molecular targets, and the optimization of its biological properties. Some of the potential future directions for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly research include the development of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly-based nanocarriers for targeted drug delivery, the identification of new intracellular targets for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, and the engineering of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly variants with improved biochemical and physiological properties.
Conclusion:
In conclusion, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is a cyclic peptide with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is needed to fully explore its potential for various research fields.
合成法
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclic peptide is assembled on a resin using a series of protected amino acids and coupling reagents. After the completion of the peptide chain, the cyclic peptide is formed by intramolecular cyclization using a suitable coupling reagent such as HATU or PyBOP.
特性
CAS番号 |
117178-64-0 |
|---|---|
製品名 |
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly |
分子式 |
C41H60N12O12 |
分子量 |
913 g/mol |
IUPAC名 |
2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1 |
InChIキー |
OTGZZDDHNFTAOV-BBMKWWLZSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O |
SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
正規SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
同義語 |
BCP-7 BCP7 cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



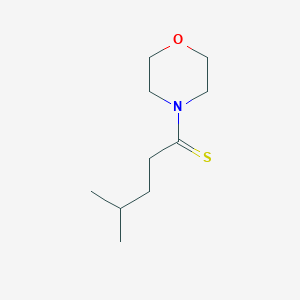
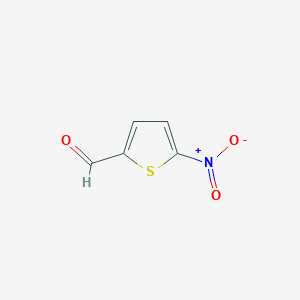
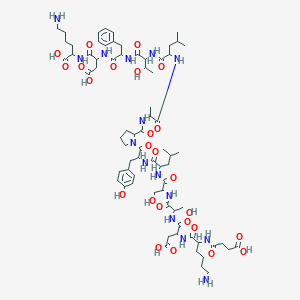
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

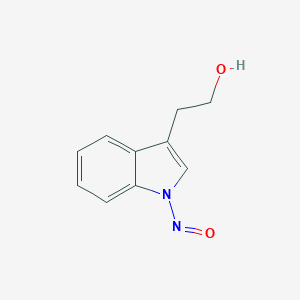
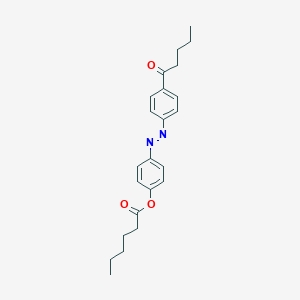
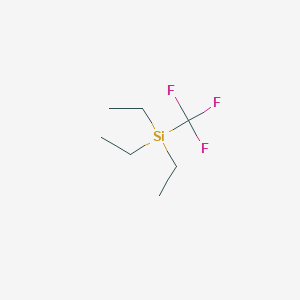
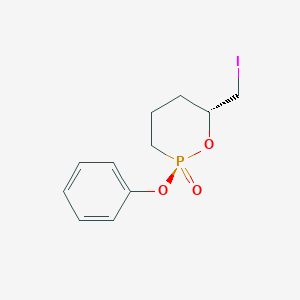
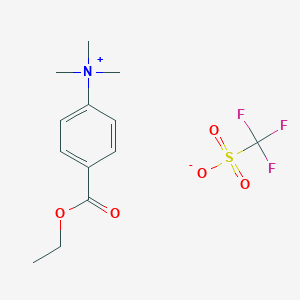
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
